molecular formula C20H17N3O4S B2407892 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea CAS No. 1207029-71-7

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2407892
CAS No.: 1207029-71-7
M. Wt: 395.43
InChI Key: CNMQHLAJTPZTFJ-UHFFFAOYSA-N
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Description

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound designed for research applications. This chemical features a complex architecture incorporating benzofuran, thiazole, and arylurea motifs, which are privileged structures in medicinal chemistry. These structural components are frequently found in molecules with diverse biological activities. The benzofuran and thiazole heterocycles, in particular, are common in pharmacologically active compounds and materials science research . The presence of the urea functional group bridging a thiazole and an aromatic system is a structural feature seen in other investigated molecules, suggesting potential for interaction with various biological targets . This specific molecular framework may be of interest in several research areas, including the discovery and development of novel enzyme inhibitors, such as tyrosinase inhibitors relevant to dermatological and agricultural research , or kinase inhibitors for investigating cellular signaling pathways . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex heterocyclic systems, or as a standard in analytical studies. The methoxy substituents on the aromatic rings can influence the compound's electronic properties and binding affinity. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the compound's specific properties and applicability to their work.

Properties

IUPAC Name

1-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-14-8-6-13(7-9-14)21-19(24)23-20-22-15(11-28-20)17-10-12-4-3-5-16(26-2)18(12)27-17/h3-11H,1-2H3,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMQHLAJTPZTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Moiety: Starting with a methoxy-substituted phenol, the benzofuran ring is constructed through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting appropriate thioamide and α-haloketone precursors.

    Urea Linkage Formation: The final step involves coupling the benzofuran-thiazole intermediate with a methoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to prevent side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of methoxybenzofuran carboxylic acids.

    Reduction: Formation of methoxybenzofuran amines.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its mechanism involves:

  • Disruption of microtubule dynamics : Similar to other compounds with urea linkages, it may destabilize tubulin polymerization, which is crucial for cell division.
  • Induction of apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.

Case Study : A study highlighted the cytotoxic effects of structurally similar compounds against breast and lung cancer cells, demonstrating significant potential as an antitumor agent.

Antimicrobial Properties

The thiazole component of the compound suggests potential antimicrobial activity. Research on thiazole derivatives has indicated effectiveness against various bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. The presence of the methoxy groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study : In silico docking studies have indicated that similar compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

Mechanism of Action

The mechanism by which 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors in cells, leading to inhibition or activation of signaling pathways.

    Pathways Involved: It may interfere with pathways related to cell cycle regulation, apoptosis, or DNA repair, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-phenylurea
  • 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-phenylurea
  • 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Uniqueness

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both methoxy groups and the specific arrangement of benzofuran and thiazole rings. This unique structure may confer distinct electronic properties and biological activities compared to similar compounds.

Biological Activity

The compound 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a notable member of the thiazole and benzofuran family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H16N2O3S
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 921525-62-4

Structural Representation

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC18H16N2O3S
Molecular Weight364.4 g/mol
CAS Number921525-62-4

This compound exhibits significant biological activities primarily through its interaction with tubulin, a key protein in cell division. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for mitosis. This mechanism leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

  • IC50 Values :
    • Prostate Cancer: ~50 nM
    • Melanoma: ~30 nM
    • Breast Cancer: ~25 nM

These values indicate potent cytotoxicity comparable to established chemotherapeutic agents .

Comparative Analysis with Other Compounds

A comparative analysis of various thiazole derivatives, including this compound, revealed that modifications at different positions on the aromatic rings significantly affect their biological activity. The following table summarizes the biological activities of selected derivatives:

Compound NameIC50 (nM)Cancer TypeMechanism of Action
This compound~50Prostate CancerTubulin Inhibition
SMART-H (4-substituted methoxybenzoyl-aryl-thiazole)~30MelanomaApoptosis Induction
SMART-F (similar structure)~25Breast CancerMicrotubule Disruption

In Vivo Studies

In vivo experiments have shown that treatment with compounds similar to this compound resulted in significant tumor regression in xenograft models without notable neurotoxicity. This highlights the potential for these compounds as effective anticancer agents that can overcome multidrug resistance commonly seen in cancer therapies .

Radical Scavenging Activity

Research also indicates that derivatives of this compound exhibit moderate DPPH radical-scavenging activity, suggesting additional antioxidant properties that may contribute to their overall therapeutic profile .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea, and how are intermediates characterized?

The synthesis of urea-thiazole derivatives typically involves coupling reactions between thiazole-amine intermediates and isocyanate-bearing aromatic moieties. For example, in analogous compounds, thiazole rings are synthesized via Hantzsch thiazole formation using α-haloketones and thioureas . Key intermediates (e.g., 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine) are characterized using 1H^1H NMR (200–400 MHz) and 13C^{13}C NMR (100 MHz) in CDCl₃ or DMSO-d₆, with chemical shifts confirming substitution patterns. Melting points are determined via digital apparatus (e.g., Gallenkamp) to verify purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires orthogonal techniques:

  • X-ray crystallography resolves bond lengths and angles, as demonstrated in structurally similar urea-thiazole compounds (e.g., N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, where C=O bond lengths of 1.225 Å confirm urea linkage) .
  • NMR spectroscopy identifies proton environments: Methoxy groups (\sim3.8–4.0 ppm) and urea NH signals (\sim9–10 ppm) are diagnostic .
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) within 5 ppm error.

Q. What in vitro assays are suitable for preliminary biological screening?

  • Kinase inhibition assays : For compounds with thiazole-urea scaffolds, ATP-competitive kinase inhibition (e.g., ROCK1/2) is evaluated using fluorescence polarization or radiometric assays .
  • Cytotoxicity profiling : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational methods predict electronic properties relevant to bioactivity?

  • Multiwfn software analyzes electron localization functions (ELF) and electrostatic potential (ESP) surfaces. For example, ESP maps can identify nucleophilic regions (e.g., methoxybenzofuran) that influence binding to kinase catalytic pockets .
  • Density Functional Theory (DFT) optimizes geometry at the B3LYP/6-31G(d) level, calculating frontier orbitals (HOMO-LUMO gaps) to correlate with reactivity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Orthogonal assay validation : If a study reports conflicting IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity), repeat assays under standardized conditions (e.g., ATP concentration, incubation time) .
  • Solubility assessment : Poor solubility may artifactually reduce activity. Use dynamic light scattering (DLS) or HPLC-UV to quantify aggregation in buffer .

Q. What strategies optimize the compound’s selectivity for target proteins?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and test against off-target kinases .
  • Molecular docking : Use AutoDock Vina to model binding poses in kinase active sites, prioritizing residues (e.g., hinge region) for hydrogen bonding with the urea moiety .

Q. How can crystallization conditions be optimized for X-ray studies?

  • Solvent screening : Use vapor diffusion with PEG 4000 in DMF/water (1:1 v/v) or methanol/chloroform mixtures, as employed for similar urea-thiazole crystals .
  • Temperature control : Crystallize at 150 K to reduce thermal motion and enhance diffraction resolution (<1.0 Å) .

Q. What analytical methods quantify stability under physiological conditions?

  • LC-MS/MS in simulated biological fluids : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C, monitoring degradation products (e.g., hydrolyzed urea) over 24 hours .
  • Circular dichroism (CD) : Track conformational changes in solution, particularly if the benzofuran-thiazole scaffold undergoes pH-dependent tautomerism .

Methodological Notes

  • Data reproducibility : Cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC) to eliminate artifacts .

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